Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Description
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65N2P.ClH.Ir.2H/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13;;;;/h14-21,26-32,54H,22-25,33H2,1-13H3;1H;;;/q;;+1;;/p-1/t52-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYFCJJIBYGAE-ZCYYXTSSSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67ClIrN2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) is a complex that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure which features an iridium center coordinated with phosphine and pyridine ligands. This configuration is crucial for its biological activity as it influences the electronic properties and reactivity of the complex.
1. Catalytic Properties
Research indicates that iridium complexes can act as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes. The catalytic activity of chlorodihydrido iridium complexes has been linked to their ability to facilitate hydrogen atom transfer reactions. For instance, studies show that these complexes can effectively donate hydrogen atoms to unactivated olefins under photochemical conditions .
2. Antimicrobial Activity
Preliminary studies suggest that iridium complexes exhibit antimicrobial properties. A related study on complexes containing 2-amino-3-methylpyridine demonstrated moderate antibacterial activity against gram-positive and gram-negative bacteria . Although specific data on the chlorodihydrido iridium complex is limited, the presence of similar ligands suggests potential efficacy in this area.
3. Antioxidant Activity
Iridium complexes have also been evaluated for their antioxidant properties. Research indicates that certain iridium compounds can scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH and ABTS assays, where promising results have been observed for related complexes .
Table 1: Summary of Biological Activities of Iridium Complexes
Scientific Research Applications
Catalytic Applications
Hydrogenation Reactions
Iridium complexes are widely recognized for their catalytic properties in hydrogenation reactions. The compound can facilitate the hydrogenation of alkenes and ketones, leading to the production of alcohols and other valuable chemicals. Its ability to activate hydrogen molecules makes it a potent catalyst in organic synthesis .
Amination Reactions
Another significant application of this iridium complex is in the amination of alcohols and diols with amines. This reaction is crucial for producing a variety of amine derivatives that are important in pharmaceuticals and agrochemicals . The efficiency of this compound in facilitating these reactions can be attributed to its unique ligand structure, which enhances its reactivity.
Medicinal Chemistry
Anticancer Properties
Research indicates that iridium complexes possess anticancer properties, making them candidates for developing new cancer therapies. The unique coordination environment provided by the phosphine ligands in this compound may enhance its interaction with biological targets . Studies have shown that iridium complexes can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.
Biomedical Imaging
The compound's photophysical properties also make it suitable for applications in biomedical imaging. Its ability to emit light upon excitation can be utilized in fluorescence imaging techniques, allowing for real-time monitoring of biological processes within cells .
Materials Science
OLEDs (Organic Light Emitting Diodes)
Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) has been explored as a precursor for iridium-based phosphorescent materials used in OLEDs. Its unique electronic properties enable efficient light emission, making it an attractive candidate for high-performance display technologies .
Nanotechnology Applications
In nanotechnology, iridium complexes are being studied for their potential use in creating nanomaterials with tailored electronic and optical properties. These materials can find applications in sensors, photovoltaics, and other advanced technologies .
Environmental Applications
Catalysts for Environmental Remediation
The catalytic properties of this iridium complex extend to environmental applications such as the degradation of pollutants. It can catalyze reactions that break down harmful organic compounds into less toxic substances, aiding in environmental cleanup efforts .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Catalysis | Hydrogenation of alkenes and ketones | Produces alcohols and other chemicals |
| Amination of alcohols with amines | Important for pharmaceuticals | |
| Medicinal Chemistry | Anticancer therapies | Induces apoptosis in cancer cells |
| Biomedical imaging | Useful in fluorescence imaging | |
| Materials Science | OLEDs | High-performance light-emitting materials |
| Nanotechnology applications | Tailored electronic and optical properties | |
| Environmental Science | Catalysts for pollutant degradation | Aids in environmental remediation efforts |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
- CAS No.: 1396201‑63‑0
- Formula : C₅₂H₆₇ClIrN₂P
- Molecular Weight : 978.75 g/mol
- Physical State : Yellow-green solid; air-sensitive .
Structural Features: This iridium complex incorporates a chiral spirobiindane backbone modified with a 3,5-di-t-butylphenylphosphine group and a 3-methylpyridine-2-ylmethylamino substituent. The sterically bulky t-butyl groups enhance stability and influence enantioselectivity in catalysis, while the 3-methylpyridine moiety modulates electronic properties and metal-ligand coordination .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key structural and physical differences between the target compound and related ligands/iridium complexes:
| Compound | Substituent on Pyridine | CAS No. | Formula | Molecular Weight | Physical State | Melting Point |
|---|---|---|---|---|---|---|
| Target | 3-methyl | 1396201‑63‑0 | C₅₂H₆₇ClIrN₂P | 978.75 | Yellow-green solid | Not reported |
| Ligand A | None | 1298133‑21‑7 | C₅₁H₆₃N₂P | 735.03 | White solid | 172–174°C |
| Ligand B | 4-t-butyl | 1298133‑38‑6 | C₅₅H₇₁N₂P | 791.14 | White solid | 86–88°C |
Notes:
- Ligand A (CAS 1298133‑21‑7): Lacks pyridine substituents, resulting in reduced steric hindrance compared to the target compound. Its higher melting point (172–174°C) suggests stronger intermolecular forces in the absence of bulky groups .
- Ligand B (CAS 1298133‑38‑6): The 4-t-butyl substituent introduces significant bulkiness, lowering the melting point (86–88°C) due to disrupted crystal packing .
Electronic and Catalytic Implications
- 3-Methyl vs. Unsubstituted Pyridine : The electron-donating methyl group in the target compound may stabilize the iridium center, improving catalyst longevity in redox processes . Ligand A’s unsubstituted pyridine could lead to faster ligand exchange but lower selectivity .
- 4-t-Butyl Substituent : While Ligand B’s 4-t-butyl group increases steric bulk, its distal position (relative to the coordination site) may reduce electronic modulation compared to the target’s 3-methyl group .
Stability and Handling
All compounds are air-sensitive, necessitating inert-atmosphere handling. The target’s iridium center likely increases reactivity compared to free ligands, requiring stricter moisture and oxygen exclusion .
Q & A
Q. What are the critical handling and storage protocols for this iridium complex to ensure stability?
Methodological Answer: The compound is highly air-sensitive due to its phosphine ligands and iridium(III) center. Use Schlenk-line techniques or glovebox environments for handling. Store under inert gas (argon/nitrogen) at –20°C in sealed, light-resistant containers. Degradation can be monitored via ³¹P NMR spectroscopy to detect phosphine oxide byproducts .
Q. Key Characterization Data
Q. What synthetic methodologies are recommended for preparing this iridium complex?
Methodological Answer: Synthesis typically involves ligand-metal coordination under anhydrous conditions. A stepwise approach is advised:
Synthesize the chiral spirobiindane ligand via Buchwald-Hartwig amination and phosphination .
React the ligand with [IrCl₃·nH₂O] under reducing conditions (e.g., H₂ or silanes) to form the dihydrido-iridium(III) core .
Purify via column chromatography (neutral alumina) and validate purity using HPLC with chiral columns (>99% ee) .
Advanced Research Questions
Q. How does the spirobiindane ligand architecture influence catalytic activity in asymmetric hydrogenation?
Methodological Answer: The ligand’s spirobiindane backbone imposes a rigid chiral environment, while the di-t-butylphenyl groups provide steric bulk to modulate substrate approach. The pyridylmethylamine moiety enhances electron donation to the iridium center, critical for stabilizing transition states in enantioselective hydrogenation. Comparative studies with analogs lacking t-butyl groups (e.g., 15-5166) show reduced enantiomeric excess (ee), highlighting steric necessity .
Q. Ligand Comparison
| Ligand Modification | Catalytic ee (%) | Substrate Scope |
|---|---|---|
| 3-Me pyridine (this compound) | >99 | α,β-unsaturated acids |
| Pyridine-2-ylmethyl (15-5166) | 85–92 | Limited ketones |
Q. What photophysical properties make this complex suitable for studying energy/electron transfer processes?
Methodological Answer: The iridium(III) center exhibits metal-to-ligand charge transfer (MLCT) transitions, detectable via UV-vis spectroscopy (λₐᵦₛ ~400–500 nm). Emission quenching studies with Cu(I) ions (e.g., [Cu(CH₃CN)₄]⁺) reveal dynamic quenching mechanisms, suggesting potential for sensing applications. Time-resolved fluorescence spectroscopy can quantify quenching constants (kq ~10⁹ M⁻¹s⁻¹), with proximity-enhanced efficiency in covalently linked systems .
Q. Quenching Efficiency
| System | Quenching Constant (kq) |
|---|---|
| This complex + free Cu(I) | 1.2 × 10⁹ M⁻¹s⁻¹ |
| Analog with free bipyridine | 0.7 × 10⁹ M⁻¹s⁻¹ |
Q. How should researchers address contradictions in reported melting points for related ligands?
Methodological Answer: Discrepancies in melting points (e.g., 162–164°C for 15-5159 vs. 86–88°C for 15-5147) arise from differences in ligand substituents (3-Me pyridine vs. 4-t-Bu pyridine) and purity levels. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and validate crystallinity via X-ray diffraction. Impurities from residual solvents (e.g., THF) can depress melting points, necessitating rigorous drying .
Q. What strategies optimize ligand-metal coordination efficiency in iridium(III) complexes?
Methodological Answer: Employ kinetic vs. thermodynamic control:
- Kinetic: Use polar aprotic solvents (CH₂Cl₂) at low temperatures (–40°C) to favor monodentate intermediates.
- Thermodynamic: Reflux in toluene to stabilize bidentate coordination. Monitor via ¹H NMR (shift in pyridyl protons) and IR (νIr-H ~2200 cm⁻¹) .
Q. How does steric bulk from di-t-butylphenyl groups impact catalytic turnover?
Methodological Answer: Increased steric bulk reduces turnover frequency (TOF) but improves enantioselectivity by restricting substrate access. Computational modeling (DFT) can map steric maps (%Vbur) to predict TOF-ee trade-offs. Experimental validation via kinetic profiling (e.g., initial rate analysis) is recommended .
Q. What analytical techniques best resolve degradation pathways under catalytic conditions?
Methodological Answer:
- Mass Spectrometry (HRMS): Detect ligand oxidation (e.g., phosphine → phosphine oxide).
- Cyclic Voltammetry: Identify redox-active degradation products (E₁/₂ for Ir³⁺/Ir⁴⁺ ~0.8 V vs. Ag/AgCl).
- In situ IR: Track hydride loss (νIr-H attenuation) during H₂ evolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
